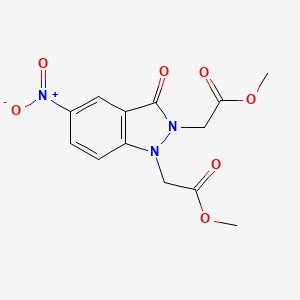
dimethyl 2,2'-(5-nitro-3-oxo-1H-indazole-1,2(3H)-diyl)diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2,2’-(5-nitro-3-oxo-1H-indazole-1,2(3H)-diyl)diacetate is a synthetic organic compound characterized by its indazole core structure, which is substituted with nitro and ester functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2,2’-(5-nitro-3-oxo-1H-indazole-1,2(3H)-diyl)diacetate typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes under acidic or basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid groups with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and stringent quality control measures would be essential to maintain consistency in production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amino derivatives under catalytic hydrogenation or using reducing agents like tin(II) chloride.
Reduction: The compound can be reduced to form various derivatives, depending on the conditions and reagents used.
Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different ester or amide derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium or platinum catalyst.
Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Substitution: Alcohols or amines in the presence of acid or base catalysts.
Major Products
Amino Derivatives: From the reduction of the nitro group.
Amides and Other Esters: From substitution reactions involving the ester groups.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, dimethyl 2,2’-(5-nitro-3-oxo-1H-indazole-1,2(3H)-diyl)diacetate serves as a versatile intermediate for the preparation of various indazole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology and Medicine
This compound and its derivatives have shown potential in medicinal chemistry, particularly as inhibitors of specific enzymes or receptors. They are being investigated for their anti-inflammatory, anticancer, and antimicrobial properties.
Industry
In materials science, the compound can be used in the synthesis of novel polymers and materials with unique electronic or optical properties. Its derivatives may also find applications in the development of dyes and pigments.
Mecanismo De Acción
The biological activity of dimethyl 2,2’-(5-nitro-3-oxo-1H-indazole-1,2(3H)-diyl)diacetate is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can inhibit enzyme activity or disrupt cellular processes. The indazole core structure is known to interact with various biological targets, contributing to its pharmacological effects.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl 2,2’-(5-nitro-3-oxo-1H-indole-1,2(3H)-diyl)diacetate: Similar structure but with an indole core instead of indazole.
Dimethyl 2,2’-(5-nitro-3-oxo-1H-benzimidazole-1,2(3H)-diyl)diacetate: Contains a benzimidazole core.
Uniqueness
Dimethyl 2,2’-(5-nitro-3-oxo-1H-indazole-1,2(3H)-diyl)diacetate is unique due to its specific indazole core structure, which imparts distinct chemical and biological properties compared to indole or benzimidazole derivatives
This detailed overview provides a comprehensive understanding of dimethyl 2,2’-(5-nitro-3-oxo-1H-indazole-1,2(3H)-diyl)diacetate, covering its synthesis, reactions, applications, and unique characteristics
Propiedades
Fórmula molecular |
C13H13N3O7 |
|---|---|
Peso molecular |
323.26 g/mol |
Nombre IUPAC |
methyl 2-[2-(2-methoxy-2-oxoethyl)-5-nitro-3-oxoindazol-1-yl]acetate |
InChI |
InChI=1S/C13H13N3O7/c1-22-11(17)6-14-10-4-3-8(16(20)21)5-9(10)13(19)15(14)7-12(18)23-2/h3-5H,6-7H2,1-2H3 |
Clave InChI |
LYYDJEOPOQDVLE-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N1CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-1-[4-(propan-2-yl)phenyl]ethan-1-ol](/img/structure/B12500314.png)
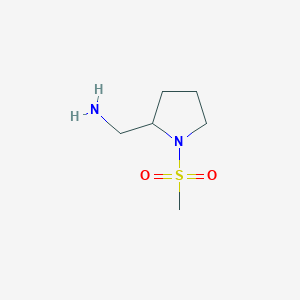
![5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),13-pentaene-15-thione](/img/structure/B12500325.png)
![N-(4-chloro-2-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12500338.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-[3-(methylsulfanyl)phenyl]glycinamide](/img/structure/B12500349.png)

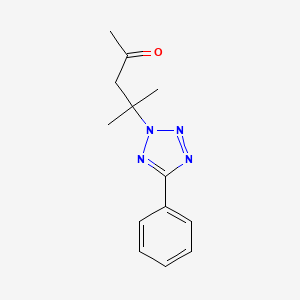
![Propyl 5-{[(4-ethoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12500361.png)
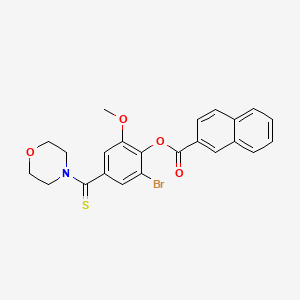
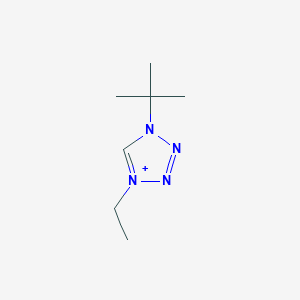

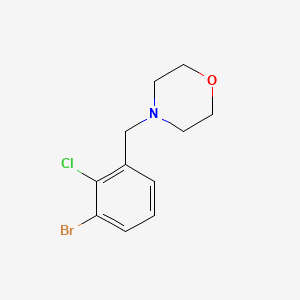
![N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(3,5-dimethylphenyl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B12500388.png)
![4-(3-methoxyphenoxy)[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one](/img/structure/B12500391.png)
